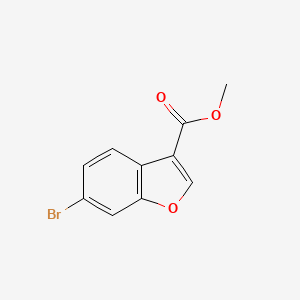

Methyl 6-bromo-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-bromo-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 6th position and a carboxylate ester group at the 3rd position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-1-benzofuran-3-carboxylate typically involves the bromination of a benzofuran precursor followed by esterification. One common method involves the bromination of 1-benzofuran-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromo-1-benzofuran-3-carboxylic acid is then esterified using methanol and a dehydrating agent like sulfuric acid to yield the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The benzofuran ring can undergo oxidation to form quinones or reduction to form dihydrobenzofurans.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.

Major Products

Substitution: Formation of various substituted benzofuran derivatives.

Oxidation: Formation of benzofuran-3,4-quinone derivatives.

Reduction: Formation of dihydrobenzofuran derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.

Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It is used as a probe to study enzyme activities and receptor-ligand interactions.

Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation or bacterial growth. The bromine atom and carboxylate ester group play crucial roles in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Methyl 6-bromo-5-(cinnamyloxy)-2-methyl-1-benzofuran-3-carboxylate: Similar structure with additional cinnamyloxy and methyl groups.

6-Bromo-1-benzofuran-3-carboxylic acid: Lacks the methyl ester group.

Methyl 5-bromo-1-benzofuran-3-carboxylate: Bromine atom at the 5th position instead of the 6th.

Uniqueness

Methyl 6-bromo-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6th position and the carboxylate ester group at the 3rd position allows for unique reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 6-bromo-1-benzofuran-3-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.

Chemical Structure and Properties

This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The presence of the bromine atom at the 6-position enhances its reactivity and biological potential. Its molecular formula is C10H7BrO3, with a molecular weight of approximately 243.07 g/mol.

Pro-Apoptotic Effects

Research indicates that this compound exhibits pro-apoptotic effects in various cancer cell lines. A study demonstrated that this compound could significantly increase the activity of caspases 3 and 7, which are critical mediators in the apoptotic pathway. Specifically, after 48 hours of exposure, there was a reported increase in caspase activity by approximately 2.31-fold , indicating strong pro-apoptotic properties .

Reactive Oxygen Species (ROS) Generation

The compound has also been shown to induce oxidative stress by increasing the levels of reactive oxygen species (ROS) in cells. This mechanism is crucial as elevated ROS levels can lead to mitochondrial dysfunction and subsequent apoptosis in cancer cells. For instance, studies have reported that exposure to related benzofuran derivatives resulted in increased ROS production, leading to cell death via mitochondrial pathways .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In particular, it has been evaluated for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis .

Cancer Research

In a recent study focusing on acute myeloid leukemia (AML), this compound was tested alongside other benzofuran derivatives. The results indicated that this compound could inhibit cell proliferation and induce apoptosis through ROS generation and caspase activation. The findings suggest that it could be developed as a therapeutic agent for AML treatment .

Antimicrobial Studies

Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibitory effects, particularly against MRSA, with minimum inhibitory concentrations (MICs) reported as low as 32 µg/mL . This highlights its potential as an alternative treatment for antibiotic-resistant infections .

Data Summary

Properties

Molecular Formula |

C10H7BrO3 |

|---|---|

Molecular Weight |

255.06 g/mol |

IUPAC Name |

methyl 6-bromo-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C10H7BrO3/c1-13-10(12)8-5-14-9-4-6(11)2-3-7(8)9/h2-5H,1H3 |

InChI Key |

WBTLATUTHWZXSU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=COC2=C1C=CC(=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.